[4-(Propanoylamino)phenoxy]acetic acid
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Overview
Description
Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives . It is often known to be a monocarboxylic acid, which is the glycolic acid O-phenyl derivative .
Synthesis Analysis
Phenoxy acetic acid is synthesized from sodium phenolate and sodium chloroacetate in hot water . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .
Molecular Structure Analysis
Phenoxy acetic acid is an O-phenyl derivative of glycolic acid. It is both a monocarboxylic acid and an aryl ether .
Chemical Reactions Analysis
Phenoxy acetic acid is used throughout the manufacture of pharmaceuticals, pesticides, fungicides, and dyes . It forms the part-structure of many phenoxy herbicide derivatives .
Physical And Chemical Properties Analysis
Phenoxy acetic acid exists as solid crystals that are needle-shaped and colorless. It is readily soluble in ether, glacial acetic acid, as well as in ethanol solvent with medium-strong acid (pKs = 3.17) .
Scientific Research Applications
- Application : 2-(4-Propionamidophenoxy)acetic acid has been investigated as a selective COX-2 inhibitor. These inhibitors offer effective anti-inflammatory activity while minimizing adverse side effects .
- Application : Researchers explore the molecular interactions of 2-(4-Propionamidophenoxy)acetic acid and its derivatives. By understanding their structure-activity relationships, chemists can design safer and more effective drugs .
- Application : Scientists study the molecular framework of phenoxy acetamide derivatives (including our compound) to identify pharmacologically interesting agents. These insights contribute to enhancing overall quality of life .
- Application : Some derivatives of 2-(4-Propionamidophenoxy)acetic acid have been evaluated as potential carbonic anhydrase inhibitors, which could have therapeutic implications .
- Application : Researchers explore the synthesis and properties of phenoxy acetamide derivatives, aiming for improved drug development processes .
Anti-Inflammatory Properties and COX-2 Inhibition
Medicinal Chemistry and Drug Design
Biological Interactions and Molecular Framework
Carbonic Anhydrase Inhibition
Industrial Organic Chemistry
Safety and Efficacy Enhancement
Mechanism of Action
Target of Action
It is known that phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa) target the enzyme cyclooxygenase-2 (cox-2) in the body . COX-2 plays a key role in converting arachidonic acid into prostaglandins, which are lipid compounds that perform various physiological roles such as inflammation and pain perception .
Mode of Action
These compounds typically inhibit the COX-2 enzyme, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
Similar phenoxy herbicides are known to affect the arachidonic acid pathway by inhibiting the cox-2 enzyme . This results in a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that includes phenoxy herbicides, are generally characterized by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
Similar phenoxy herbicides are known to inhibit the cox-2 enzyme, leading to a reduction in the production of prostaglandins . This can result in a decrease in inflammation and pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Propionamidophenoxy)acetic acid. For instance, phenoxy herbicides such as 2,4-D and MCPA are recognized as a source of emerging environmental contamination due to their extensive use in agriculture . Their application can lead to contamination of soil, surface, and groundwater, potentially affecting their action and efficacy .
Future Directions
properties
IUPAC Name |
2-[4-(propanoylamino)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-10(13)12-8-3-5-9(6-4-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNDUJJDIXNUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propionamidophenoxy)acetic acid |
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